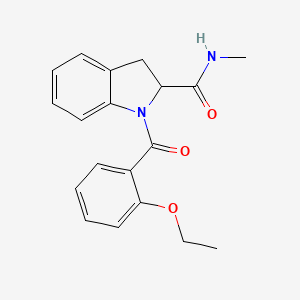
1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active molecules. The ethoxybenzoyl group attached to the indoline could potentially alter the properties and biological activity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indoline ring, an ethoxybenzoyl group, and a N-methylcarboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indoline ring, ethoxybenzoyl group, and N-methylcarboxamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all influence properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Drug Delivery Applications
Cholesterol-based compounds have been investigated for their potential in drug delivery systems. Researchers have explored incorporating this compound into lipid-based nanoparticles, micelles, or liposomes. These cholesterol-based carriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, the rigid steroid structure of cholesterol provides stability to these delivery systems, allowing controlled release of therapeutic agents .
Anticancer, Antimicrobial, and Antioxidant Compounds
Cholesterol derivatives have demonstrated promising bioactivity. Some cholesterol-based compounds exhibit anticancer properties by interfering with cancer cell membranes or signaling pathways. Others display antimicrobial effects against bacteria, fungi, or viruses. Additionally, certain derivatives act as antioxidants, protecting cells from oxidative stress. Researchers continue to explore novel cholesterol-based derivatives for potential therapeutic applications .
Cholesterol-Based Liquid Crystals
Cholesterol derivatives can form liquid crystalline phases. These materials have unique optical properties and are used in displays, sensors, and optical devices. By modifying the cholesterol structure, researchers can tailor the liquid crystal properties, such as phase transition temperatures and birefringence. Understanding these materials contributes to advancements in liquid crystal technology .
Cholesterol-Based Gelators
Gelators are molecules that form gels when mixed with suitable solvents. Cholesterol-based gelators have been studied for their ability to create stable gels in various media. These gels find applications in drug delivery, tissue engineering, and cosmetics. Researchers investigate their self-assembly behavior and mechanical properties to optimize their use in different contexts .
Bioimaging Applications
Cholesterol derivatives can serve as contrast agents in bioimaging techniques. For instance, they may be incorporated into liposomes or nanoparticles for targeted imaging of specific tissues or cells. Their inherent fluorescence or magnetic properties make them valuable tools for visualizing biological processes or disease states. Researchers explore their compatibility with imaging modalities like MRI, PET, or fluorescence microscopy .
Synthetic Applications
Efficient synthetic routes to obtain new cholesterol derivatives are crucial for research and development. Scientists continually explore innovative methods to functionalize the cholesterol scaffold, introducing diverse substituents. These synthetic approaches enable the creation of tailored derivatives with specific properties for various applications. Researchers focus on reaction conditions, regioselectivity, and scalability .
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-17-11-7-5-9-14(17)19(23)21-15-10-6-4-8-13(15)12-16(21)18(22)20-2/h4-11,16H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDFMPPKQDUMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


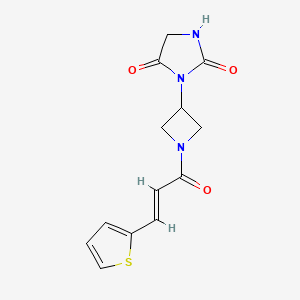
![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)
![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)
![6-Chloro-N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2696221.png)
carboxamide](/img/structure/B2696225.png)
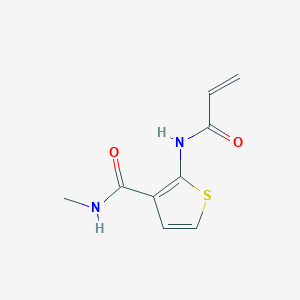
![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)

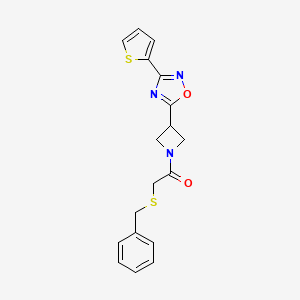
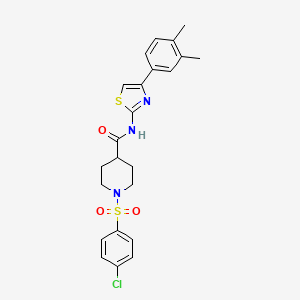

![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)
![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)